1-Bromo-3-(2-nitro-1-propen-1-yl)benzene
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Overview
Description
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom is attached to the benzene ring at the first position, and a 2-nitro-propenyl group is attached at the third position
Preparation Methods
The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene typically involves the bromination of 3-(2-nitro-propenyl)-benzene. The reaction conditions often require a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Synthetic Route:
Starting Material: 3-(2-nitro-propenyl)-benzene.
Bromination: The starting material is treated with a brominating agent (e.g., Br2 or NBS) in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Isolation: The product, this compound, is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., NH3, RSH), solvents (e.g., ethanol), and mild heating.
Reduction: H2 gas, palladium on carbon (Pd/C), and solvents (e.g., ethanol).
Oxidation: KMnO4, acidic or basic conditions, and solvents (e.g., water, acetone).
Major Products:
- Substitution products (e.g., 1-amino-3-(2-nitro-propenyl)-benzene).
- Reduction products (e.g., 1-Bromo-3-(2-amino-propenyl)-benzene).
- Oxidation products (e.g., 1-Bromo-3-(2-nitro-propionaldehyde)-benzene).
Scientific Research Applications
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene depends on the specific application and the target molecule. Generally, the compound may interact with biological molecules through:
Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA.
Redox Reactions: The nitro group can participate in redox reactions, affecting cellular redox balance.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-Bromo-3-(2-nitro-1-propen-1-yl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-nitrobenzene: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and applications.
1-Bromo-2-nitrobenzene: The nitro group is positioned differently, affecting the compound’s chemical properties and reactivity.
1-Bromo-3-nitrobenzene:
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-bromo-3-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |
InChI Key |
YIYKNVSMWCPXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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